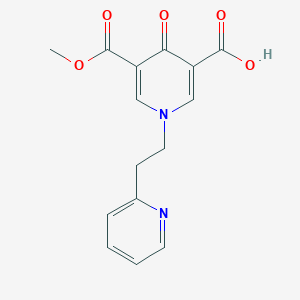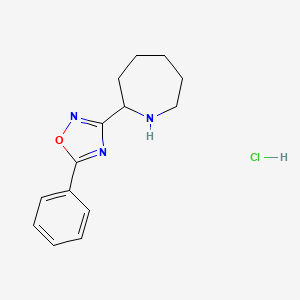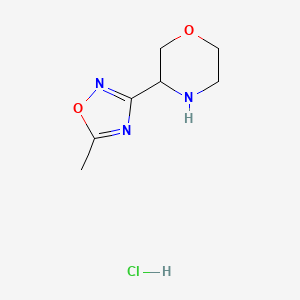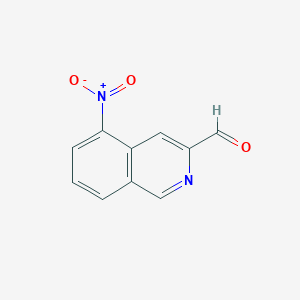
1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride
Vue d'ensemble
Description
1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N4 and its molecular weight is 237.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, including pyrrolidines, have significant roles in the formation of various biological molecules such as heme and chlorophyll. Their aromatic character and lack of basicity due to electron delocalization make them crucial in organic chemistry. Pyrrolidines, for instance, can be synthesized through the condensation of amines with carbonyl-containing compounds, leading to a wide range of applications in solvents, intermediates, and as components in electrically conducting polypyrroles (Anderson & Liu, 2000).
Heterocyclic Compounds in Pharmaceuticals and Agrochemicals
Nitrogen-containing heterocyclic compounds, such as pyrrolidines, are fundamental in the pharmaceutical and agrochemical industries due to their high biological activities. Pyrazines, a category to which 1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride belongs, are used in flavors, fragrances, and as intermediates in pharmaceuticals, indicating their versatility and importance in synthetic chemistry and drug design (Higashio & Shoji, 2004).
Structural Characterization and Reactivity
The study of pyrrolidine and pyrazine derivatives helps in understanding their structural characteristics and reactivity. For instance, polymorphs of certain pyrrolidine and pyrazine compounds have been characterized to understand their intermolecular hydrogen bonding patterns, which is crucial for their application in materials science and pharmaceuticals (Böck et al., 2020).
Optoelectronic Applications
Pyrrolidine and pyrazine derivatives are also explored for their potential in optoelectronic applications. Their unique optical and thermal properties make them suitable candidates for organic materials in optoelectronic devices, highlighting their importance beyond traditional chemical and pharmaceutical applications (Meti et al., 2017).
Propriétés
IUPAC Name |
1-pyrazin-2-ylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c9-7-1-4-12(6-7)8-5-10-2-3-11-8;;/h2-3,5,7H,1,4,6,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXFLFVRRJVHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(2,6-difluoropyridin-3-yl)carbamoyl]formate](/img/structure/B1471149.png)












![3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride](/img/structure/B1471171.png)
